5alpha-Androstan-3alpha-ol
Overview
Description
5alpha-Androstan-3alpha-ol is a steroidal compound belonging to the class of androstane derivatives. It is known for its role as a pheromone and neurosteroid in humans and other mammals, notably pigs. This compound possesses a characteristic musk-like odor and is involved in various biological activities, including modulation of behavior and physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of alpha-androstanol can be achieved through liquid fermentation of tuber bacterial strains. This method involves obtaining zymotic fluid or mycelium containing alpha-androstanol. Compared to chemical synthesis, this method offers advantages such as low cost, short cycle, easy operation, controllable quality, and prevention of chemical residues .
Industrial Production Methods
Industrial production of androstanol typically involves biotechnological approaches, leveraging microbial fermentation processes to produce the compound in large quantities. This method ensures high yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstan-3alpha-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving androstanol include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yield and purity of the desired products .
Major Products Formed
The major products formed from the chemical reactions of androstanol include various hydroxylated and oxidized derivatives. These derivatives exhibit distinct biological activities and are used in different scientific and industrial applications .
Scientific Research Applications
5alpha-Androstan-3alpha-ol has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a precursor in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role as a pheromone and its effects on animal behavior and physiology.
Mechanism of Action
5alpha-Androstan-3alpha-ol exerts its effects through its interaction with specific molecular targets and pathways. It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA_A) receptor, enhancing the receptor’s activity and leading to increased inhibitory neurotransmission. This action is believed to mediate the compound’s pheromone effects and its potential therapeutic benefits .
Comparison with Similar Compounds
5alpha-Androstan-3alpha-ol is similar to other steroidal pheromones and neurosteroids, such as androstenol and androsterone. These compounds share structural similarities and biological activities but differ in their specific effects and potency. For example:
Androsterone: A metabolite of testosterone with androgenic activity, involved in the regulation of male characteristics and reproductive functions.
This compound’s uniqueness lies in its specific interaction with the GABA_A receptor and its distinct pheromone effects, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTOLSNIKJIDFF-PHFHYRSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@@H](CC[C@@]4([C@H]3CC2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316180 | |
Record name | 5α-Androstan-3α-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7657-50-3 | |
Record name | 5α-Androstan-3α-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7657-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5α-Androstan-3α-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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